molecular formula C10H14BrN B189008 4-Bromo-2,3,5,6-tetramethylaniline CAS No. 53965-69-8

4-Bromo-2,3,5,6-tetramethylaniline

Cat. No. B189008
CAS RN: 53965-69-8
M. Wt: 228.13 g/mol
InChI Key: VENKISSLGWHCOE-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetramethylaniline is a chemical compound with the molecular formula C10H14BrN . It is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2,3,5,6-tetramethylaniline is 228.13 . The InChI code for this compound is 1S/C10H14BrN/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H2,1-4H3 .


Physical And Chemical Properties Analysis

4-Bromo-2,3,5,6-tetramethylaniline is a solid at room temperature .

Scientific Research Applications

4-Bromo-2,3,5,6-tetramethylaniline: A Comprehensive Analysis

Medical Research: 4-Bromo-2,3,5,6-tetramethylaniline is used in medical research due to its potential biological activity. It may serve as a precursor for pharmaceutical compounds or as a reagent in the synthesis of various drugs.

Environmental Studies: This compound can be utilized in environmental research to study its effects on ecosystems, particularly its interaction with other chemicals and its degradation products.

Industrial Applications: In industry, 4-Bromo-2,3,5,6-tetramethylaniline might be used in the synthesis of dyes, pigments, or other materials that require a stable aromatic amine.

Chemical Synthesis: It serves as an intermediate in organic synthesis, aiding in the production of more complex molecules for various chemical applications.

Molecular Dynamics Simulations: The compound is used in computational chemistry for molecular dynamics simulations to understand stereochemistry and other molecular properties .

Safety and Hazards

The safety information for 4-Bromo-2,3,5,6-tetramethylaniline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2,3,5,6-tetramethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKISSLGWHCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429107
Record name 4-bromo-2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetramethylaniline

CAS RN

53965-69-8
Record name 4-bromo-2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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